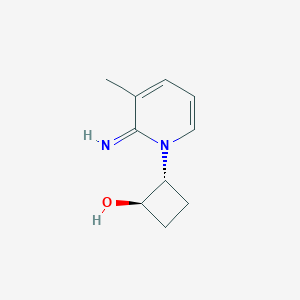

trans-2-(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(2-imino-3-methylpyridin-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-3-2-6-12(10(7)11)8-4-5-9(8)13/h2-3,6,8-9,11,13H,4-5H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCNSAHPQKYEAO-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN(C1=N)C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN(C1=N)[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound trans-2-(2-imino-3-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring fused with a dihydropyridine moiety, which is known to influence its biological properties. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the modulation of apoptotic pathways and cell signaling.

Apoptosis Induction

One study highlighted that derivatives of pyridine compounds can induce apoptosis in cancer cell lines by promoting the release of cytochrome c from mitochondria, thereby activating the mitochondrial apoptotic pathway. This suggests that this compound may similarly influence apoptotic processes through mitochondrial pathways .

Inhibition of Migration

The compound has also shown potential in inhibiting migration-related genes such as matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), which are critical in cancer metastasis .

Biological Activity Data

Study 1: Anticancer Activity

In a comparative study, trans derivatives similar to our compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a promising therapeutic profile .

Study 2: Mechanistic Insights

A detailed investigation into the mechanism revealed that these compounds could modulate key signaling pathways involved in cell survival and apoptosis. The inhibition of phospho-AKT and β-catenin was noted, indicating a potential for anti-cancer applications .

Comparison with Similar Compounds

Substituent Variations in the Dihydropyridine Ring

The dihydropyridine ring’s substitution pattern significantly impacts electronic properties, solubility, and bioactivity. Key analogs include:

Key Observations :

Stereochemical Influences

Evidence from benzodioxane analogs (e.g., cis- and trans-2-(3′,4′-dihydroxyphenyl)-1,4-benzodioxanes) highlights the importance of stereochemistry. For instance, trans isomers often exhibit distinct biological activity profiles compared to cis counterparts due to differences in spatial arrangement and hydrogen-bonding capacity . By analogy, the trans configuration in the target compound’s cyclobutanol ring may optimize interactions with target proteins or enzymes, though experimental validation is required.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The fluorine atom in the 5-fluoro analog () could slow oxidative metabolism via cytochrome P450 enzymes, extending half-life .

- Solubility: The hydroxyl group on the cyclobutanol ring improves aqueous solubility, but steric hindrance from the trans configuration may limit this effect.

Preparation Methods

Cyclobutane Ring Construction via Photochemical and Catalytic Methods

Cyclobutane rings, central to the target compound’s structure, are commonly synthesized through [2 + 2] cycloaddition reactions of olefins, often under photochemical or catalytic conditions.

[2 + 2] Photocycloaddition: Olefin substrates undergo photodimerization under UV irradiation (commonly λ = 254 nm) in solvents such as diethyl ether or tetrahydrofuran (THF), forming cyclobutane rings with high stereocontrol. Copper(I) catalysis has been shown to facilitate these reactions, producing cyclobutane rings with preferred cis-anti-cis stereochemistry and high diastereoselectivity. This approach is adaptable to complex substrates and can yield cyclobutanes in moderate to high yields (up to ~70%).

Intramolecular Photocycloaddition: For bicyclic or spirocyclic frameworks, tethered olefins undergo intramolecular [2 + 2] cycloadditions to form bicyclo[3.2.0] or bicyclo[4.2.0] systems, which can be precursors to cyclobutanols after further functional group manipulations.

Synthesis of Cyclobutyl Boronic Esters via Ring Expansion and 1,2-Metallate Rearrangement

A novel and efficient method for constructing cyclobutane-containing scaffolds involves ring expansion of vinylcyclopropyl boronic esters:

Electrophilic Activation and Ring Expansion: Vinylcyclopropyl boronates are activated electrophilically at the alkene, generating a carbocation β to boron. This intermediate undergoes a ring expansion concomitant with a 1,2-metallate rearrangement to yield cyclobutyl boronic esters with high diastereoselectivity.

Extension to Dihydropyridine Spirocycles: This methodology has been explored for synthesizing dihydropyridine spirocycles by applying similar rearrangement principles to hydroxycyclobutylpyridine substrates, which are structurally related to the target compound.

Electrophile-Induced Dearomative Semi-Pinacol Rearrangement of Hydroxycyclobutylpyridines

The key step in synthesizing trans-2-(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol involves the dearomative semi-pinacol rearrangement:

Mechanism: Hydroxycyclobutylpyridines undergo electrophilic activation (e.g., by acylating agents), triggering a rearrangement that disrupts the aromaticity of the pyridine ring. This rearrangement leads to the formation of dihydropyridine spirocycles with the cyclobutanol moiety intact.

Scope and Substrate Variability: The reaction tolerates various acylating electrophiles and substituted hydroxycyclobutylpyridines, enabling the synthesis of a range of dihydropyridine spirocycles structurally related to the target compound.

Synthetic Pathway Summary and Key Conditions

Research Findings and Analysis

The integration of cyclobutane rings into nitrogen heterocycles enhances molecular rigidity and three-dimensionality, properties favorable for drug-like molecules.

The semi-pinacol rearrangement strategy provides a versatile and efficient route to dihydropyridine spirocycles, including the target compound, under mild conditions.

Photochemical [2 + 2] cycloadditions remain a reliable and stereoselective method to construct cyclobutane rings, which can be further functionalized to incorporate nitrogen heterocycles.

The ring expansion and metallate rearrangement methods offer innovative synthetic routes that complement traditional cycloaddition techniques, allowing access to complex cyclobutyl boronic esters and spirocycles with high stereocontrol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.